Sulfonium, dodecylethylmethyl-, chloride

Description

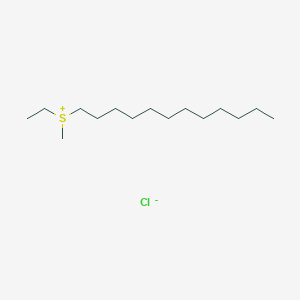

Sulfonium, dodecylethylmethyl-, chloride is a trialkylsulfonium salt characterized by a sulfur atom bonded to three organic groups: dodecyl (C₁₂H₂₅), ethyl (C₂H₅), and methyl (CH₃), with chloride (Cl⁻) as the counterion. Its IUPAC name follows the nomenclature for sulfonium compounds, where substituents are listed alphabetically and appended with "-sulfonium" . This compound is structurally analogous to other trialkylsulfonium salts but distinguished by its long dodecyl chain, which confers unique physicochemical and biological properties.

Properties

CAS No. |

14254-28-5 |

|---|---|

Molecular Formula |

C15H33ClS |

Molecular Weight |

280.9 g/mol |

IUPAC Name |

dodecyl-ethyl-methylsulfanium;chloride |

InChI |

InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

CSSXFMXXEQYDFF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCC[S+](C)CC.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCC[S+](C)CC.[Cl-] |

Other CAS No. |

14254-28-5 |

Synonyms |

Sulfonium, dodecylethylmethyl-, chloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium, dodecylethylmethyl-, chloride can be synthesized through the alkylation of sulfides. One common method involves the reaction of dodecyl sulfide with ethyl chloride and methyl chloride in the presence of a strong base. The reaction proceeds via the formation of sulfonium ylides, which are then converted to the desired sulfonium salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dodecylethylmethyl-, chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.

Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Sulfonium, dodecylethylmethyl-, chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides and subsequent cycloaddition reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulfonium, dodecylethylmethyl-, chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various cycloaddition reactions, leading to the formation of cyclic compounds. The sulfur atom in the sulfonium salt acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Sulfonium Compounds

Structural and Functional Variations

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| Dodecylethylmethylsulfonium Chloride | C₁₅H₃₃ClS | 281.0 | Low in water, high in lipids | Surfactants, antimicrobials |

| Vitamin U (CAS 3493-12-7) | C₆H₁₄ClNO₂S | 199.7 | High in water | Hepatoprotection, antiulcer |

| Chloro(dimethyl)sulfonium Chloride | C₂H₆Cl₂S | 133.0 | Polar solvents | Organic synthesis (Swern oxidation) |

| DMSP (CAS 4337-33-1) | C₅H₁₀ClO₂S | 169.6 | Amphiphilic | Marine osmolytes, antioxidant |

Key Observations :

- Solubility : Dodecylethylmethyl-’s hydrophobicity contrasts sharply with polar derivatives like Vitamin U, limiting its biomedical use but enhancing compatibility with lipid membranes.

- Reactivity : Shorter-chain sulfonium salts (e.g., chloro(dimethyl)) are more reactive in nucleophilic substitutions, whereas bulkier derivatives (e.g., dodecylethylmethyl-) may exhibit steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.